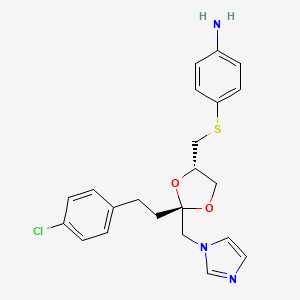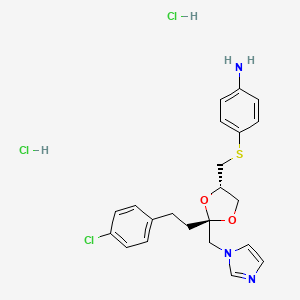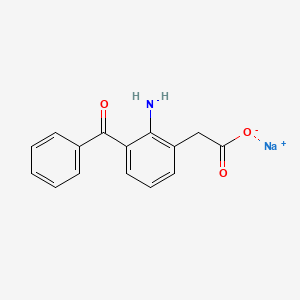
Amfenac sodium
Overview
Mechanism of Action
Target of Action
Amfenac sodium, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with acetic acid moiety . The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other inflammatory mediators.
Mode of Action
This compound acts as an inhibitor of both COX-1 and COX-2 . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Therefore, the inhibition of COX-1 and COX-2 by this compound results in reduced inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins. The inhibition of these enzymes by this compound prevents this conversion, thereby reducing the production of prostaglandins and other inflammatory mediators .
Pharmacokinetics
It’s known that the drug rapidly crosses the cornea . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain, making this compound effective for the treatment of conditions like inflammatory reactions and pain .
Biochemical Analysis
Biochemical Properties
Amfenac sodium functions as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values of 15.3 nM and 20.4 nM, respectively . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, this compound interacts with various proteins and biomolecules involved in the inflammatory response, further modulating the biochemical pathways associated with inflammation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to reduce the migration and proliferation of uveal melanoma cells, particularly when used in combination with ranibizumab . This compound also influences cell signaling pathways by inhibiting the activity of COX enzymes, leading to a decrease in prostaglandin production. This inhibition affects gene expression and cellular metabolism, ultimately reducing the inflammatory response and promoting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of COX-1 and COX-2 enzymes, thereby inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound may interact with other biomolecules involved in the inflammatory response, further modulating the molecular pathways associated with inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its efficacy and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its stability may be affected by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including gastrointestinal ulceration and renal toxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathways associated with the action of nepafenac . It is metabolized to its active form, amfenac, which then inhibits COX enzymes and reduces prostaglandin production. The metabolic pathways of this compound also involve interactions with various enzymes and cofactors that modulate its activity and efficacy . These interactions can influence metabolic flux and metabolite levels, further affecting the overall pharmacological effects of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its clinical use .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules involved in the inflammatory response . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles can influence its efficacy and therapeutic outcomes.
Preparation Methods
Amfenac sodium can be synthesized through various methods. One common synthetic route involves the reaction of 2-amino-3-benzoylbenzoic acid with sodium hydroxide to form the sodium salt . Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity. These methods may include solvent-based processes, hot melt methods, and emulsion methods .
Chemical Reactions Analysis
Amfenac sodium undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Amfenac sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying NSAIDs.
Biology: It is employed in biological studies to understand its effects on cellular processes.
Medicine: It is used in pharmacological research to develop new anti-inflammatory and analgesic drugs.
Industry: It is utilized in the formulation of various pharmaceutical products
Comparison with Similar Compounds
Amfenac sodium is similar to other NSAIDs such as bromfenac and nepafenac. it is unique in its specific molecular structure and its particular efficacy in inhibiting cyclooxygenase enzymes. Similar compounds include:
Bromfenac: Similar structure but with a bromine atom.
Nepafenac: A prodrug that is converted to amfenac in the body
Properties
CAS No. |
61941-56-8 |
|---|---|
Molecular Formula |
C15H13NNaO3 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)acetate |
InChI |
InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18); |
InChI Key |
QRYDDDQWSURCQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
61941-56-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
51579-82-9 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


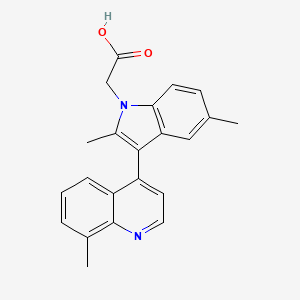
![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)
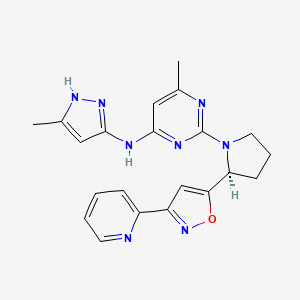
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)
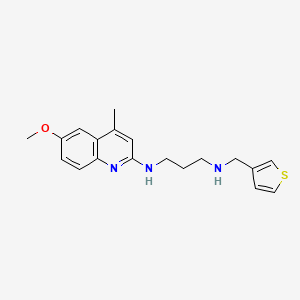
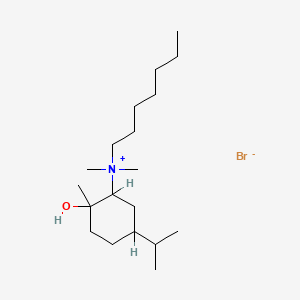
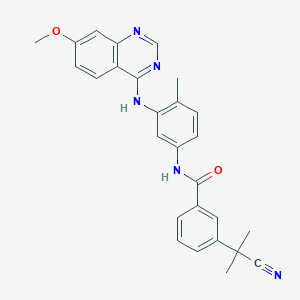
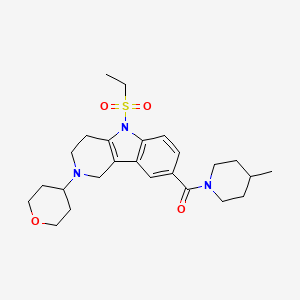
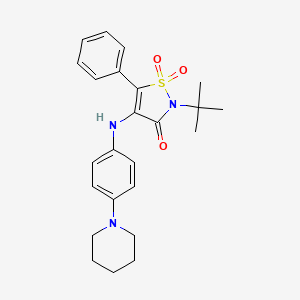
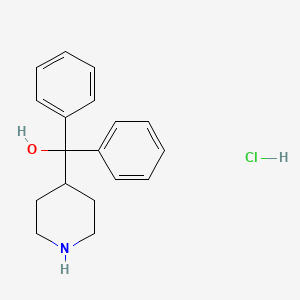

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)
